2-Amino-1,8-naphthyridine-3-carbonitrile
Overview
Description
2-Amino-1,8-naphthyridine-3-carbonitrile is a chemical compound with the empirical formula C9H6N4 . It has a molecular weight of 170.17 and is typically found in solid form .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 2-Amino-1,8-naphthyridine-3-carbonitrile, has been a subject of interest in recent years . The methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 2-Amino-1,8-naphthyridine-3-carbonitrile can be represented by the SMILES stringNc1nc2ncccc2cc1C#N
. The InChI key for this compound is OAKUSQCSHYQNHJ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
2-Amino-1,8-naphthyridine-3-carbonitrile is a solid compound . It has a molecular formula of C9H6N4 and a molecular weight of 170.17 .Scientific Research Applications
Corrosion Inhibition
2-Amino-1,8-naphthyridine-3-carbonitrile derivatives have been studied for their effectiveness as corrosion inhibitors. For example, Ansari and Quraishi (2015) explored their use in protecting N80 steel in hydrochloric acid, finding that these compounds act as mixed-type inhibitors with a predominant cathodic control and adhere to the Langmuir adsorption isotherm (Ansari & Quraishi, 2015). Similarly, Singh et al. (2016) investigated the corrosion inhibition efficiencies of novel naphthyridines on mild steel in hydrochloric acid, demonstrating high inhibition activities (Singh et al., 2016).
Synthesis of Novel Compounds
El-Adasy, Khames, and Gad-Elkareem (2013) focused on synthesizing new naphthyridine derivatives and studying their properties. These compounds showed potential for further chemical applications (El-Adasy et al., 2013).
Green Chemistry Applications
Shivhare, Srivastava, and Siddiqui (2019) described the use of glycerol for the synthesis of 2-amino-1,8-naphthyridine-3-carbonitriles, highlighting an environmentally friendly approach in chemical synthesis (Shivhare et al., 2019).
Fluorescence Studies
Wei et al. (2014) studied the fluorescence properties of naphthyridine-containing compounds. They found that these compounds have potential as organic fluorescent materials (Wei et al., 2014).
Microwave-Assisted Synthesis
Singh and Singh (2011) developed a rapid method for synthesizing naphthyridine-3-carbonitrile derivatives, indicating potential in the field of medicinal chemistry (Singh & Singh, 2011).
Antibacterial Evaluation
Santilli, Scotese, and Yurchenco (1975) synthesized naphthyridine-3-carbonitrile derivatives and evaluated their efficacy against bacterial infections in animal models (Santilli et al., 1975).
Tautomerization and NLO Properties
Wazzan and Safi (2017) investigated the amine-imine tautomerization and nonlinear optical (NLO) properties of a naphthyridine derivative, contributing to the understanding of its electronic properties (Wazzan & Safi, 2017).
Safety And Hazards
properties
IUPAC Name |
2-amino-1,8-naphthyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-5-7-4-6-2-1-3-12-9(6)13-8(7)11/h1-4H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKUSQCSHYQNHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490975 | |
Record name | 2-Amino-1,8-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30490975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,8-naphthyridine-3-carbonitrile | |
CAS RN |
15935-95-2 | |
Record name | 2-Amino-1,8-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30490975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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